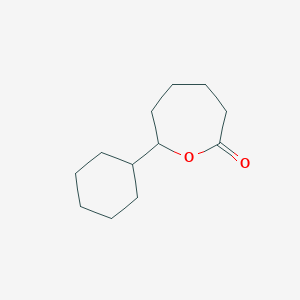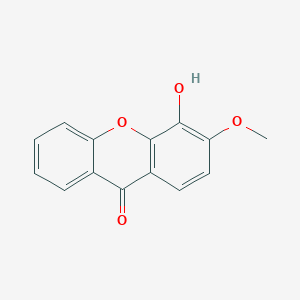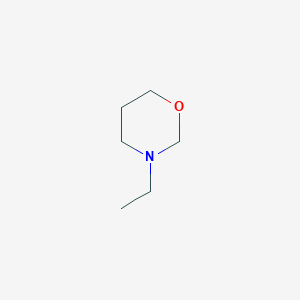![molecular formula C9H12N2O2S2 B14679808 3-[(4-Aminophenyl)disulfanyl]-L-alanine CAS No. 32933-99-6](/img/structure/B14679808.png)
3-[(4-Aminophenyl)disulfanyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Aminophenyl)disulfanyl]-L-alanine is a chemical compound with the molecular formula C9H12N2O2S2 It is characterized by the presence of a disulfide bond linking a 4-aminophenyl group to an L-alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)disulfanyl]-L-alanine typically involves the formation of the disulfide bond between 4-aminophenyl and L-alanine. One common method is the oxidative coupling of thiol precursors. For instance, 4-aminothiophenol can be reacted with L-alanine under oxidative conditions to form the desired disulfide bond. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Aminophenyl)disulfanyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
3-[(4-Aminophenyl)disulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4-Aminophenyl)disulfanyl]-L-alanine involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through redox mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Dithiobis[benzenamine]
- 3,3’-Diaminodiphenyl Disulfide
- Bis(3-aminophenyl) Disulfide
Uniqueness
3-[(4-Aminophenyl)disulfanyl]-L-alanine is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other disulfide-containing compounds that may lack this amino acid component.
Propriétés
Numéro CAS |
32933-99-6 |
|---|---|
Formule moléculaire |
C9H12N2O2S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(4-aminophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-6-1-3-7(4-2-6)15-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
OLXFRMPFWJNQFO-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)SSC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1N)SSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
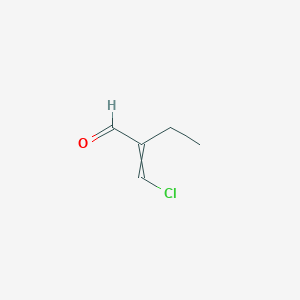
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
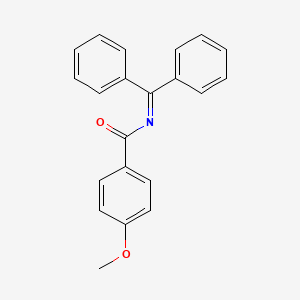
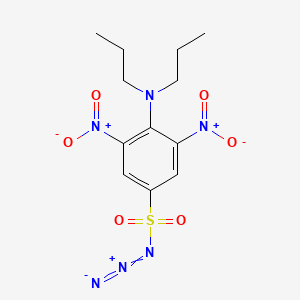
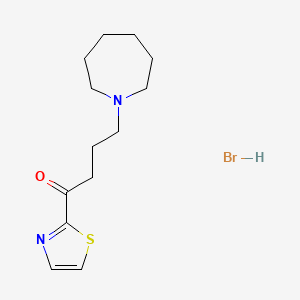


methanol](/img/structure/B14679790.png)
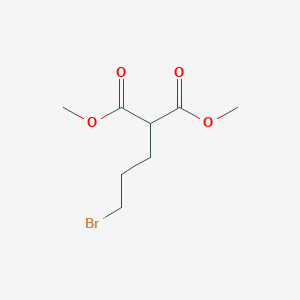
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
